1-Fluoro-4-methyl-2-(methylsulfanyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIKCFBSSLMUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
System Preparation and Parameterization:
The initial 3D structure of 1-Fluoro-4-methyl-2-(methylsulfanyl)benzene can be built using standard molecular modeling software. The key challenge lies in assigning accurate force field parameters that describe the potential energy of the system. For a molecule containing fluorine and sulfur, a combination of the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) is often employed. Specific parameters for the fluoroaromatic and thioether moieties may need to be developed or validated against quantum mechanical calculations to ensure accuracy. This process involves optimizing bond lengths, angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic).
Simulation Setup:
The parameterized molecule is placed in a periodic simulation box, which is then filled with solvent molecules. To investigate solvent effects, separate simulations would be run in different explicit solvents, such as water (a polar, protic solvent), dimethyl sulfoxide (B87167) (DMSO, a polar, aprotic solvent), and cyclohexane (a non-polar solvent). The system is then neutralized by adding counter-ions if necessary.
Simulation Protocol:
The simulation protocol typically involves several steps:
Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated at the target pressure (e.g., 1 atm) in a stepwise manner. This ensures that the system reaches a stable state before the production run. This is often done in two phases: an NVT (canonical) ensemble to stabilize the temperature, followed by an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.
Production Run: Long-duration MD simulations (typically on the order of nanoseconds to microseconds) are performed in the NPT ensemble, during which the trajectory of all atoms is saved at regular intervals.
Analysis of Results:
The saved trajectory is then analyzed to extract information about the conformational space and solvent effects.
Conformational Analysis: The primary focus would be on the dihedral angles defining the orientation of the methylsulfanyl group. The key dihedral angle is C2-C1-S-C(methyl). The distribution of this dihedral angle throughout the simulation reveals the most populated (lowest energy) conformations.
Table 1: Hypothetical Dihedral Angle Distribution for the C2-C1-S-C(methyl) Torsion in 1-Fluoro-4-methyl-2-(methylsulfanyl)benzene in Different Solvents
| Solvent | Conformation | Dihedral Angle Range (degrees) | Population (%) |
| Water | Planar | -15 to 15 and 165 to 180 | 65 |
| Orthogonal | 75 to 105 and -75 to -105 | 35 | |
| DMSO | Planar | -20 to 20 and 160 to 180 | 70 |
| Orthogonal | 70 to 110 and -70 to -110 | 30 | |
| Cyclohexane | Planar | -30 to 30 and 150 to 180 | 50 |
| Orthogonal | 60 to 120 and -60 to -120 | 50 |
This table is interactive. You can sort the data by clicking on the column headers.
This hypothetical data suggests that in polar solvents like water and DMSO, the planar conformation, where the S-methyl group is in the plane of the benzene (B151609) ring, is more favored. In a non-polar solvent like cyclohexane, the planar and orthogonal conformations have more comparable populations.
Solvent Effects: The influence of the solvent can be further elucidated by analyzing the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules. For instance, the RDF between the sulfur atom and the oxygen atom of water can reveal the extent of hydration around the methylsulfanyl group.
Table 2: Hypothetical Radial Distribution Function (RDF) Peak Distances for this compound with Different Solvents
| Solute Atom | Solvent Atom | Solvent | First Peak Distance (Å) | Interpretation |
| Sulfur | Oxygen | Water | 3.5 | Indicates a well-defined first solvation shell. |
| Fluorine | Hydrogen | Water | 2.8 | Suggests weak hydrogen bonding interactions. |
| Sulfur | Oxygen | DMSO | 4.0 | Shows a less structured solvation shell compared to water. |
| Methyl H | Carbon | Cyclohexane | 4.5 | Represents van der Waals interactions in a non-polar environment. |
This table is interactive. You can sort the data by clicking on the column headers.
These hypothetical RDF data would indicate specific solute-solvent interactions that stabilize different conformations. For example, the stronger interaction of water with the sulfur and fluorine atoms could explain the preference for the planar conformation in this solvent.
By providing atomic-level detail on the dynamic behavior of this compound, molecular dynamics simulations serve as an invaluable tool for understanding its conformational preferences and the critical role of the solvent environment in modulating these properties.
Role of 1 Fluoro 4 Methyl 2 Methylsulfanyl Benzene As a Versatile Chemical Building Block in Advanced Synthesis
Precursor in the Synthesis of Complex Fluorinated Organosulfur Compounds
There is currently a lack of published research detailing the use of 1-Fluoro-4-methyl-2-(methylsulfanyl)benzene as a direct precursor in the synthesis of complex fluorinated organosulfur compounds.
Intermediate in the Preparation of Novel Aromatic Scaffolds for Chemical Libraries
No specific studies have been identified that describe the application of this compound as an intermediate in the generation of novel aromatic scaffolds for the development of chemical libraries.
Application in the Development of Fine Chemicals
Stereoselective Synthesis Methodologies
There are no documented instances of this compound being utilized in stereoselective synthesis methodologies.
Multi-Component and Domino Reactions
The participation of this compound in multi-component or domino reactions has not been reported in the surveyed literature.
Contribution to the Synthesis of Fluoroalkenyl and Aryl-S(VI) Derivatives
Specific synthetic routes starting from this compound to produce fluoroalkenyl or aryl-S(VI) derivatives are not described in the available scientific literature.
Emerging Research Directions and Future Prospects for 1 Fluoro 4 Methyl 2 Methylsulfanyl Benzene
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for specialty chemicals like 1-Fluoro-4-methyl-2-(methylsulfanyl)benzene. Future research is anticipated to focus on developing more environmentally benign and sustainable methods for its synthesis, moving away from traditional approaches that may involve harsh reagents and generate significant waste.
Key areas of development are expected to include:
Use of Greener Solvents: Research is likely to explore the use of biodegradable and less toxic solvents, such as deep eutectic solvents (DES), to replace conventional volatile organic compounds. For instance, a mild and efficient protocol for synthesizing thioamides using a choline (B1196258) chloride–urea-based DES has been reported, highlighting a potential direction for the synthesis of related sulfur-containing compounds. rsc.org
Catalyst-Free Reactions: The development of catalyst-free multicomponent reactions represents a significant step towards sustainability. An example is the synthesis of thiazole (B1198619) derivatives in water, which proceeds in high yields without the need for a catalyst. nih.gov Similar strategies could be adapted for the synthesis of this compound.
Atom Economy: Future synthetic routes will likely be designed to maximize atom economy, where the majority of atoms from the reactants are incorporated into the final product. This can be achieved through cascade reactions that form multiple bonds in a single operation. A thiol-involved cascade reaction for the construction of dihydrothiazine scaffolds showcases the potential of such an approach. mdpi.com
| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Benefits |
| Deep Eutectic Solvents | Replacement of volatile organic solvents in the reaction medium. | Reduced environmental impact, biodegradability, and potentially improved reactivity. rsc.org |
| Catalyst-Free Reactions | Development of multicomponent reactions in aqueous media. | Simplified procedures, reduced cost, and avoidance of toxic metal catalysts. nih.gov |
| Cascade Reactions | Design of one-pot syntheses involving sequential C-S bond formations. | Increased efficiency, reduced waste, and higher atom economy. mdpi.com |
Exploration of Novel Catalytic Systems for Selective Functionalization
The development of novel catalytic systems is crucial for the selective functionalization of this compound, enabling the introduction of new functional groups at specific positions. Research in this area is moving towards more efficient and versatile catalysts that can operate under mild conditions.
Future prospects in this domain include:
Palladium-Catalyzed C-H Arylthiolation: Direct arylthiolation of arenes using palladium catalysts offers a straightforward route to diaryl sulfides. rsc.org This methodology could be adapted for the functionalization of the aromatic ring of this compound.
Nickel-Catalyzed Aryl Exchange Reactions: Nickel-catalyzed aryl exchange reactions between aryl sulfides and various aryl electrophiles present a novel approach for the synthesis of diverse aryl sulfides without the use of odorous thiols. acs.org
Transition Metal-Catalyzed C-S Bond Formation: The development of transition metal catalysts that can withstand deactivation by sulfur compounds has significantly advanced the synthesis of aryl sulfides. nih.gov Future work will likely focus on creating more robust and active catalysts for C-S bond-forming reactions.
| Catalytic System | Type of Functionalization | Potential Advantages |
| Palladium Catalysis | Direct C-H Arylthiolation | High selectivity and efficiency in forming C-S bonds. rsc.org |
| Nickel Catalysis | Aryl Exchange Reactions | Avoidance of foul-smelling thiols and access to a wide range of aryl sulfides. acs.org |
| Robust Transition Metal Catalysts | General C-S Bond Formation | High yields and tolerance to various functional groups. nih.gov |
Advanced C-F and C-S Bond Activation Strategies for Late-Stage Diversification
The selective activation and functionalization of carbon-fluorine (C-F) and carbon-sulfur (C-S) bonds are powerful tools for the late-stage diversification of molecules. Given the presence of both these bonds in this compound, developing strategies to selectively cleave and reform them is a significant area of emerging research.
Future research will likely concentrate on:
Transition-Metal-Mediated C-F Bond Activation: While challenging due to the high bond energy, the activation of aromatic C-F bonds by transition metals is a key area for creating fluorinated building blocks. researchgate.netresearchgate.net This could allow for the replacement of the fluorine atom in this compound with other functional groups.
Decarbonylative Thioetherification: An alternative to traditional cross-coupling, this method involves the transition-metal-catalyzed decarbonylation of thioesters, offering a new way to form C-S bonds and enabling novel synthetic disconnections. nih.gov
Directed C-S Bond Formation via C-H Activation: Transition metal-catalyzed C-H activation provides a direct route for forming C-S bonds, avoiding the need for pre-functionalized starting materials. wpmucdn.comresearchgate.net This could be applied to introduce new sulfur-containing moieties to the aromatic ring.
| Bond Activation Strategy | Target Bond | Potential Outcome for this compound |
| Transition-Metal Mediation | C-F | Late-stage replacement of the fluorine atom with other functional groups. researchgate.netnih.gov |
| Decarbonylative Thioetherification | C-S | Novel synthetic routes to analogs with different aryl sulfide (B99878) groups. nih.gov |
| Directed C-H Activation | C-H | Introduction of additional sulfur-containing substituents on the aromatic ring. wpmucdn.com |
Integration of Automated Synthesis and Flow Chemistry Techniques
The integration of automated synthesis and flow chemistry is revolutionizing organic synthesis by enabling rapid, efficient, and reproducible production of chemical compounds. researchgate.net These technologies are poised to play a significant role in the future synthesis and derivatization of this compound.
Key advancements in this area include:
Continuous Flow Synthesis of Organofluorine Compounds: Flow microreactor systems offer precise control over reaction conditions, which is particularly beneficial for fluorination reactions that can be hazardous in batch processes. beilstein-journals.orgmit.edu This technology could be employed for the safe and efficient synthesis of this compound.
Automated Library Generation: Automated flow chemistry platforms can be used to rapidly generate libraries of derivatives for screening purposes. syrris.com This would allow for the efficient exploration of the chemical space around this compound to identify compounds with desired properties.
Telescoped Synthesis: Flow chemistry enables the telescoping of multiple reaction steps into a single continuous process, reducing the need for intermediate purification and minimizing waste. rsc.org
| Technology | Application to this compound | Key Benefits |
| Flow Microreactors | Synthesis and fluorination reactions. | Enhanced safety, precise control, and high efficiency. beilstein-journals.orgnih.govacs.org |
| Automated Synthesis Platforms | Generation of compound libraries for screening. | Rapid exploration of structure-activity relationships and increased reproducibility. researchgate.netsyrris.com |
| Telescoped Flow Synthesis | Multi-step synthesis of derivatives. | Reduced work-up, minimized waste, and improved overall efficiency. rsc.org |
Computational Design and Machine Learning in Reaction Prediction and Optimization
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes and the optimization of reaction conditions. These approaches are expected to accelerate the development of novel synthetic routes and functionalization strategies for this compound.
Future applications in this field include:
Computational Reaction Design: Density functional theory (DFT) and other computational methods can be used to design new reactions and predict their feasibility by calculating transition state energies. nih.govacs.org This can guide experimental efforts towards the most promising synthetic strategies.
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict reaction yields and selectivities, thereby optimizing reaction conditions with fewer experiments. beilstein-journals.orgchemrxiv.org This data-driven approach can significantly accelerate the development of efficient synthetic protocols.
Predictive Models for Catalysis: Machine learning models are being developed to predict the performance of catalysts for specific reactions, aiding in the rational design of new and improved catalytic systems. nih.govbeilstein-journals.org
| Computational Approach | Application | Potential Impact on Research for this compound |
| Quantum Chemical Calculations | Designing novel synthetic routes and predicting reaction barriers. | Rational guidance for experimental work, saving time and resources. nih.govacs.org |
| Machine Learning Models | Optimizing reaction conditions and predicting product yields. | Accelerated development of high-yielding and selective synthetic methods. beilstein-journals.orgrsc.org |
| Catalyst Informatics | Designing and screening for optimal catalysts for specific transformations. | More efficient discovery of novel catalytic systems for the functionalization of the target molecule. nih.govyoutube.com |
Q & A
Q. What are the preferred synthetic routes for 1-fluoro-4-methyl-2-(methylsulfanyl)benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is the thioetherification of a halogenated precursor (e.g., 1-fluoro-4-methyl-2-bromobenzene) with methanethiol under basic conditions. For example:
- Reagent System : Potassium carbonate (base) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours .
- Key Considerations : Steric hindrance from the methyl and fluorine substituents may require elevated temperatures or prolonged reaction times. Monitoring via TLC or GC-MS is recommended to optimize yield.
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement . Key parameters include:
- Bond Lengths : C–S (1.78–1.82 Å) and C–F (1.35–1.38 Å) to confirm substituent positions.
- Dihedral Angles : Planarity of the benzene ring and orientation of substituents (e.g., methylsulfanyl group tilt < 10°) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine environment .
- ¹H NMR : Methylsulfanyl protons appear as a singlet at δ 2.4–2.6 ppm, while aromatic protons split due to substituent effects .
- MS : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 172.05 (calculated for C₈H₉FS).
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity or stability of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Predict Reactivity : Localize electrophilic/nucleophilic sites via Fukui indices. The fluorine atom acts as a strong electron-withdrawing group, directing electrophilic attacks to the para-methyl position .
- Optimize Geometry : Compare computed bond lengths/angles with SC-XRD data to validate models .
Q. How to resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or impurities. A systematic approach includes:
- Control Experiments : Re-synthesize the compound under standardized conditions (e.g., anhydrous DMSO, inert atmosphere) .
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1,2-difluoro-4-(methylsulfanyl)benzene) .
- High-Resolution MS : Confirm molecular formula to rule out isobaric interferences.
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation)?
Methodological Answer: Regioselectivity is governed by electronic and steric factors:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
